1-(Chloromethyl)-1-propylcyclopentane
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Overview
Description
1-(Chloromethyl)-1-propylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-propylcyclopentane typically involves the chloromethylation of 1-propylcyclopentane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also a consideration to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-propylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., water, ethanol), mild temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, moderate temperatures.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert solvents (e.g., ether, THF), low temperatures.
Major Products Formed:
Substitution: Alcohols, amines.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
1-(Chloromethyl)-1-propylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-propylcyclopentane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction can lead to changes in cellular processes and pathways, influencing biological activity .
Comparison with Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1-(Bromomethyl)-1-propylcyclopentane: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and selectivity in chemical reactions.
1-(Chloromethyl)-1-ethylcyclopentane: Contains an ethyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness: 1-(Chloromethyl)-1-propylcyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H17Cl |
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Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-propylcyclopentane |
InChI |
InChI=1S/C9H17Cl/c1-2-5-9(8-10)6-3-4-7-9/h2-8H2,1H3 |
InChI Key |
MFNZJCVDKBQXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCC1)CCl |
Origin of Product |
United States |
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